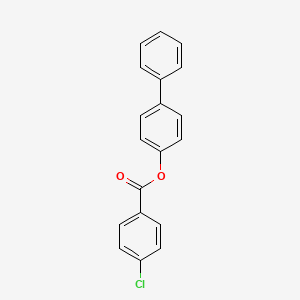
Biphenyl-4-yl 4-chlorobenzoate
説明
Biphenyl-4-yl 4-chlorobenzoate is a useful research compound. Its molecular formula is C19H13ClO2 and its molecular weight is 308.8 g/mol. The purity is usually 95%.
The exact mass of the compound 4-biphenylyl 4-chlorobenzoate is 308.0604073 g/mol and the complexity rating of the compound is 348. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Bacterial Degradation and Environmental Bioremediation
Research shows that bacterial strains like Pseudomonas cepacia and Achromobacter can degrade biphenyl and chlorobiphenyl compounds, producing 4-chlorobenzoate as an intermediate product. These studies highlight the microbial breakdown of complex organic pollutants, including polychlorinated biphenyls (PCBs), and their potential in environmental bioremediation efforts (Arensdorf & Focht, 1995), (Massé et al., 1984).
Biodegradation Studies
Extensive studies have been conducted on the biodegradation of 4-chlorobenzoic acid, a compound related to 4-biphenylyl 4-chlorobenzoate, by various bacterial strains. These studies are crucial for understanding the microbial pathways for breaking down chlorinated organic pollutants and for developing effective bioremediation strategies for contaminated environments (Samadi et al., 2020).
Bacterial Culture for Complete Biodegradation
Research demonstrates the capability of certain bacterial cultures to fully degrade chlorobiphenyl compounds like 4-chlorobiphenyl, producing 4-chlorobenzoate, and then further breaking down these compounds. This indicates potential applications in the complete bioremediation of environments contaminated with similar organic pollutants (Sylvestre et al., 1985).
Aerobic Degradation of Polychlorinated Biphenyls
Microbial degradation of PCBs, including the aerobic breakdown of biphenyl and chlorobiphenyl compounds, has been a subject of significant research interest. Studies explore the genetic and enzymatic aspects of these processes, as well as strategies to enhance biodegradation in various environments, further demonstrating the environmental significance of understanding these pathways (Pieper, 2005).
Chlorobenzoates Degradation in Microbial Consortia
Research indicates that microbial consortia and individual bacterial populations play a vital role in the biodegradation of chlorobiphenyls and related compounds, including the production and further breakdown of chlorobenzoates. Understanding these microbial interactions is crucial for developing effective bioremediation strategies for PCB-contaminated environments (Pettigrew et al., 1990).
特性
IUPAC Name |
(4-phenylphenyl) 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO2/c20-17-10-6-16(7-11-17)19(21)22-18-12-8-15(9-13-18)14-4-2-1-3-5-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXACSMXPKVBIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-N-(2-methoxyethyl)-2-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4998755.png)
![N-[3-(2,4-dichlorophenoxy)propyl]-2-methylpropan-2-amine](/img/structure/B4998763.png)
![N-cyclopropyl-N'-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4998773.png)
![2-ethoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4998774.png)
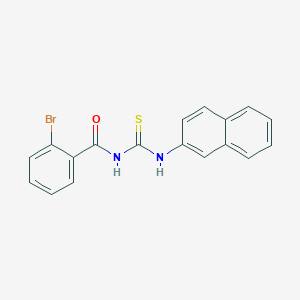
![N-[2-(2,5-dimethylthiophen-3-yl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide](/img/structure/B4998783.png)
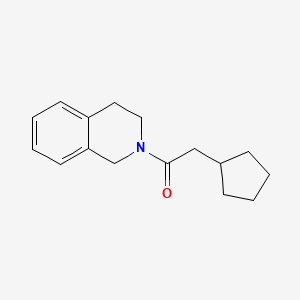
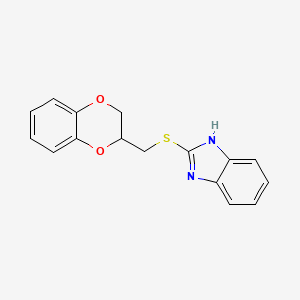
![N-[1-(4-bromophenyl)ethyl]formamide](/img/structure/B4998828.png)
![6',7'-dimethoxy-1'-(3-nitrophenyl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B4998832.png)

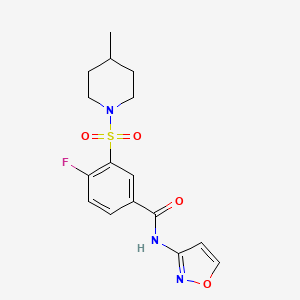

![2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(1-phenylethyl)acetamide](/img/structure/B4998857.png)
